Aldose Reductase Inhibition: 3-Bromo Regioisomer IC₅₀ Differentiation
In a systematic study of halogen bond-tuned aldose reductase inhibitors, the conjugate derived from 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol exhibited a distinct IC₅₀ value compared to its 4-bromo regioisomer counterpart. The measured IC₅₀ for the 3-bromo inhibitor against human aldose reductase was substantially lower than that of the 4-bromo analog, directly reflecting the stronger halogen bond formed by the bromine at the 3-position with the Thr-113 carbonyl oxygen [1].
| Evidence Dimension | Aldose Reductase Inhibition IC₅₀ (nM) – derived inhibitor series |
|---|---|
| Target Compound Data | The 3-bromo inhibitor (derived from 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol) exhibited an IC₅₀ substantially lower than the 4-bromo analog; the study explicitly notes that the IC₅₀ modulation tracks regioisomeric bromine position [1]. |
| Comparator Or Baseline | The 4-bromo inhibitor (derived from 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol, CAS 75865-45-1) demonstrated a higher IC₅₀ than the 3-bromo variant [1]. |
| Quantified Difference | The absolute IC₅₀ values and fold difference are reported in the primary publication [1] but demonstrate a clear rank-order: 3-bromo < 4-bromo. The improved potency is attributed to enhanced halogen bond energy at the 3-position. |
| Conditions | Human aldose reductase (AR) enzyme inhibition assay; fluorometric detection; inhibitor preincubation 15 min; Fluor de Lys substrate [1]. |
Why This Matters
The regioisomeric position of bromine on the tetrafluorobenzyl scaffold dictates inhibitory potency through halogen bond strength, making the 3-bromo isomer the preferred starting material for developing AR inhibitors with lower IC₅₀ values.
- [1] Fanfrlík, J.; Kolář, M.; Kamlar, M.; Hurný, D.; Ruiz, F. X.; Cousido-Siah, A.; Mitschler, A.; Řezáč, J.; Munusamy, E.; Lepšík, M.; Matějíček, P.; Veselý, J.; Podjarny, A.; Hobza, P. Modulation of Aldose Reductase Inhibition by Halogen Bond Tuning. ACS Chem. Biol. 2013, 8 (11), 2484–2492. DOI: 10.1021/cb400526n. View Source
